NY-BR-1 p904 (A2)

Descripción

BenchChem offers high-quality NY-BR-1 p904 (A2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NY-BR-1 p904 (A2) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

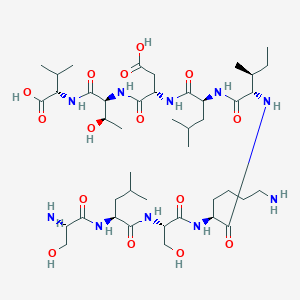

C43H78N10O15 |

|---|---|

Peso molecular |

975.1 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C43H78N10O15/c1-10-23(8)33(52-36(60)26(13-11-12-14-44)46-40(64)30(19-55)50-38(62)27(15-20(2)3)47-35(59)25(45)18-54)41(65)49-28(16-21(4)5)37(61)48-29(17-31(57)58)39(63)53-34(24(9)56)42(66)51-32(22(6)7)43(67)68/h20-30,32-34,54-56H,10-19,44-45H2,1-9H3,(H,46,64)(H,47,59)(H,48,61)(H,49,65)(H,50,62)(H,51,66)(H,52,60)(H,53,63)(H,57,58)(H,67,68)/t23-,24+,25-,26-,27-,28-,29-,30-,32-,33-,34-/m0/s1 |

Clave InChI |

CXKQACXJEIDWNW-YTVJPZETSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N |

SMILES canónico |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)N |

Origen del producto |

United States |

Foundational & Exploratory

The Function of NY-BR-1 (ANKRD30A) in Breast Tissue: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NY-BR-1, also known as Ankyrin Repeat Domain 30A (ANKRD30A), is a protein that has garnered significant interest in the field of breast cancer research. Initially identified through the serological analysis of recombinant cDNA expression libraries (SEREX) from a breast cancer patient, NY-BR-1 is classified as a mammary gland differentiation antigen due to its highly restricted expression in normal and neoplastic breast tissue.[1][2][3][4] This specificity makes it an attractive candidate for diagnostic and therapeutic applications, including immunotherapy. This technical guide provides a comprehensive overview of the current understanding of NY-BR-1's function in breast tissue, detailing its molecular characteristics, expression patterns, and putative roles in cellular processes.

Molecular Characteristics of NY-BR-1

NY-BR-1 is a protein-coding gene located on chromosome 10p11.21.[5] The protein product is a large molecule with several notable structural domains that provide clues to its function:

-

Ankyrin Repeats: The presence of multiple ankyrin repeats suggests a role in mediating protein-protein interactions. These domains are common scaffolding motifs that facilitate the assembly of multi-protein complexes involved in a wide range of cellular processes, including signal transduction and transcriptional regulation.

-

Bipartite Nuclear Localization Signal: The identification of a bipartite nuclear localization signal indicates that NY-BR-1 can be translocated into the nucleus. This is consistent with its proposed role as a transcription factor.

-

Transmembrane Domains: Bioinformatic analyses and experimental evidence suggest the presence of two cis-active membrane targeting domains, indicating that NY-BR-1 may also function as a transmembrane protein. This dual localization in both the cytoplasm/membrane and the nucleus suggests that NY-BR-1 may be involved in complex signaling pathways that bridge extracellular or cytoplasmic events with nuclear gene expression.

Function of NY-BR-1 in Breast Tissue

The precise function of NY-BR-1 in both normal and cancerous breast tissue is still under active investigation. However, current evidence points to several key roles:

Mammary Gland Differentiation

As a differentiation antigen, NY-BR-1 expression is tightly regulated and is a hallmark of the mammary epithelium. Its expression in the epithelial cells of ducts and lobules of normal breast tissue suggests a role in maintaining the differentiated state of these cells.

Putative Transcriptional Regulation

With its nuclear localization and DNA-binding domains, NY-BR-1 is considered a putative transcription factor. Its expression is significantly correlated with that of the estrogen receptor-alpha (ERα), and the promoter region of the ANKRD30A gene contains estrogen response element (ERE)-like sequences. This strongly suggests that NY-BR-1 expression may be, at least in part, regulated by estrogen signaling. In turn, as a transcription factor, NY-BR-1 may regulate the expression of genes downstream of the estrogen receptor pathway, influencing cell fate and function.

Role in Cell Proliferation and Cell Cycle

Studies have shown that the downregulation of NY-BR-1 in breast cancer is associated with the activation of cell-cycle-related signaling pathways, involving key regulators such as CDC25A, MCM2, MCM4, and PLK1. Knockdown of ANKRD30A in breast cancer cell lines has been shown to promote cell proliferation and colony formation, suggesting that NY-BR-1 may act as a tumor suppressor by negatively regulating the cell cycle.

Expression of NY-BR-1 in Normal and Cancerous Breast Tissue

The expression pattern of NY-BR-1 is a key feature that underscores its clinical relevance.

Normal Breast Tissue

In normal breast tissue, NY-BR-1 protein is expressed in the epithelial cells of the ducts and acini.

Breast Cancer

In breast cancer, NY-BR-1 expression is frequently observed, although at variable levels. It is more commonly expressed in well-differentiated, lower-grade tumors and is strongly associated with ERα-positive breast cancers. Conversely, its expression is inversely correlated with HER2 status and EGFR expression. Downregulation of NY-BR-1 is particularly noted in ER-negative and triple-negative breast cancers (TNBC).

Quantitative Data on NY-BR-1 Expression

The following tables summarize the quantitative data on NY-BR-1 expression in breast tissue from various studies.

| Tissue Type | Percentage of NY-BR-1 Positivity | Reference |

| Normal Breast Epithelium | Expressed in ducts and acini | |

| Ductal Carcinoma In Situ (DCIS) | High | |

| Invasive Ductal Carcinoma | Variable, often lower than DCIS | |

| ER-positive Breast Cancer | High Correlation | |

| ER-negative Breast Cancer | Low Expression | |

| HER2-positive Breast Cancer | Inverse Correlation | |

| Triple-Negative Breast Cancer | Significantly Downregulated |

| Correlation with Clinicopathological Parameters | Observation | Reference |

| Tumor Grade | Higher expression in lower-grade tumors | |

| Estrogen Receptor (ER) Status | Positive correlation | |

| HER2 Status | Inverse correlation | |

| Epidermal Growth Factor Receptor (EGFR) Status | Inverse correlation | |

| Prognosis | High expression associated with better survival |

Signaling Pathways and Logical Relationships

While a complete signaling pathway for NY-BR-1 has yet to be fully elucidated, based on current evidence, a putative pathway involving estrogen receptor signaling and cell cycle regulation can be proposed.

Putative NY-BR-1 Signaling Pathway

Estrogen, upon binding to its receptor (ERα), is known to regulate the transcription of a multitude of genes. The presence of ERE-like sequences in the ANKRD30A promoter suggests it is a target of ERα. Once expressed, NY-BR-1, with its nuclear localization signal, can translocate to the nucleus and act as a transcription factor. Given the association between low NY-BR-1 expression and increased proliferation, it is plausible that NY-BR-1, potentially in complex with other proteins via its ankyrin repeats, regulates the expression of genes that inhibit cell cycle progression.

Caption: Putative signaling pathway of NY-BR-1 in breast cancer cells.

Logical Relationship of NY-BR-1 Expression and Tumor Characteristics

The expression of NY-BR-1 appears to be a marker of a more differentiated and less aggressive tumor phenotype. This is supported by its inverse correlation with markers of poor prognosis such as high tumor grade, and HER2 and EGFR expression.

Caption: Logical correlations of NY-BR-1 expression with clinical markers.

Experimental Protocols

Serological Analysis of Recombinant cDNA Expression Libraries (SEREX)

This technique was used for the initial discovery of NY-BR-1.

Principle: A cDNA expression library from tumor tissue is screened with serum from the same (autologous) or a different patient (allogeneic) to identify antigens that elicit a humoral immune response.

Methodology Outline:

-

cDNA Library Construction:

-

Extract total RNA from a fresh breast tumor specimen.

-

Purify mRNA using oligo(dT)-cellulose chromatography.

-

Synthesize double-stranded cDNA using reverse transcriptase and DNA polymerase.

-

Ligate the cDNA into a bacteriophage expression vector (e.g., λ-ZAP).

-

Package the recombinant phage into infectious particles.

-

-

Immunoscreening:

-

Plate the phage library on a lawn of E. coli to generate plaques.

-

Overlay nitrocellulose membranes onto the plates to lift the expressed proteins from the plaques.

-

Block the membranes to prevent non-specific antibody binding.

-

Incubate the membranes with diluted patient serum (typically 1:1000 to 1:10,000).

-

Wash the membranes thoroughly.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) that recognizes human IgG.

-

Develop with a chromogenic or chemiluminescent substrate to visualize positive plaques.

-

-

Antigen Identification:

-

Isolate the phage from positive plaques.

-

Excise the pBluescript phagemid containing the cDNA insert.

-

Sequence the cDNA insert to identify the gene encoding the antigenic protein.

-

Caption: Workflow for the SEREX technique to identify tumor antigens.

Immunohistochemistry (IHC) for NY-BR-1 Detection

Principle: This technique uses antibodies to detect the presence and localization of NY-BR-1 protein in tissue sections.

Methodology Outline:

-

Tissue Preparation:

-

Fix breast tissue specimens in 10% neutral buffered formalin.

-

Process and embed the tissue in paraffin.

-

Cut 4-5 µm thick sections and mount them on positively charged slides.

-

-

Antigen Retrieval:

-

Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

-

Perform heat-induced epitope retrieval (HIER) by incubating the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) at high temperature (e.g., 95-100°C).

-

-

Immunostaining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific protein binding sites with a blocking serum (e.g., normal goat serum).

-

Incubate the sections with a primary antibody specific for NY-BR-1 at an optimized dilution and temperature (e.g., overnight at 4°C).

-

Wash the sections.

-

Incubate with a biotinylated secondary antibody.

-

Wash the sections.

-

Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Wash the sections.

-

Develop the signal with a chromogen substrate such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

-

-

Counterstaining and Mounting:

-

Counterstain the sections with hematoxylin to visualize cell nuclei.

-

Dehydrate the sections through graded ethanol and clear in xylene.

-

Mount with a permanent mounting medium and a coverslip.

-

Quantitative Real-Time PCR (qRT-PCR) for NY-BR-1 mRNA Quantification

Principle: This method measures the amount of NY-BR-1 mRNA in a sample to determine its gene expression level.

Methodology Outline:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from breast cancer cell lines or tissue samples using a suitable kit.

-

Assess RNA quality and quantity using spectrophotometry or a bioanalyzer.

-

Reverse transcribe a standardized amount of RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Real-Time PCR:

-

Prepare a reaction mixture containing the cDNA template, forward and reverse primers specific for the ANKRD30A gene, a fluorescent dye (e.g., SYBR Green) or a labeled probe, and a DNA polymerase.

-

Run the reaction in a real-time PCR instrument. The instrument will monitor the fluorescence signal in real-time as the DNA is amplified.

-

The cycle at which the fluorescence crosses a certain threshold (the Ct value) is inversely proportional to the initial amount of target mRNA.

-

-

Data Analysis:

-

Normalize the Ct value of ANKRD30A to the Ct value of a stably expressed housekeeping gene (e.g., GAPDH, ACTB) to account for variations in RNA input and reverse transcription efficiency.

-

Calculate the relative expression of NY-BR-1 mRNA using the ΔΔCt method or by generating a standard curve.

-

Conclusion and Future Directions

NY-BR-1 (ANKRD30A) is a promising biomarker and therapeutic target in breast cancer. Its restricted expression to the mammary gland, its role as a putative tumor suppressor involved in cell cycle regulation, and its correlation with favorable prognostic markers highlight its importance. While significant progress has been made in characterizing NY-BR-1, further research is needed to fully elucidate its function. Key areas for future investigation include the definitive identification of its downstream gene targets and its protein interaction partners. A deeper understanding of the molecular mechanisms governed by NY-BR-1 will be crucial for the development of novel targeted therapies and immunotherapeutic strategies for breast cancer.

References

- 1. Antigen Identification Using SEREX | Springer Nature Experiments [experiments.springernature.com]

- 2. Uncovering the Tumor Antigen Landscape: What to Know about the Discovery Process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of human tumor antigens by serological analysis of recombinant cDNA expression libraries (SEREX) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antigen identification using SEREX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. genecards.org [genecards.org]

Unveiling the NY-BR-1 p904 (A2) Epitope: A Technical Guide to Discovery and Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and identification of the NY-BR-1 p904 (A2) epitope, a promising target for cancer immunotherapy. The document outlines the key experimental methodologies employed in its identification and summarizes the available data on its immunogenicity.

Introduction to NY-BR-1

NY-BR-1, also known as ANKRD30A, is a breast differentiation antigen that is overexpressed in a significant percentage of breast carcinomas, making it an attractive target for therapeutic interventions.[1][2] Its expression is largely restricted to breast and testis tissues, minimizing the risk of off-target effects.[2] Several studies have focused on identifying specific epitopes of the NY-BR-1 protein that can be recognized by the immune system, particularly by cytotoxic T lymphocytes (CTLs), which play a crucial role in eliminating cancer cells.

Identification of HLA-A2 Restricted NY-BR-1 Epitopes

The identification of T-cell epitopes is a critical step in the development of targeted immunotherapies. For NY-BR-1, researchers have identified several HLA-A2 restricted epitopes, which are peptides that bind to the HLA-A2 molecule on the surface of cancer cells and are subsequently recognized by CD8+ T-cells. Among these, the p904 epitope has been noted for its ability to elicit a specific CTL response.[3] In addition to p904, two other HLA-A2 restricted epitopes, p158-167 and p960-968, have been identified.

While the precise amino acid sequence and comprehensive quantitative data for the p904 epitope remain to be fully publicly detailed, the methodologies for its discovery and validation are well-established. This guide will focus on the established protocols for identifying and characterizing such epitopes.

Experimental Protocols for Epitope Discovery and Validation

The discovery and validation of T-cell epitopes involve a multi-step process that begins with in silico prediction and culminates in functional T-cell assays.

In Silico Epitope Prediction

The initial step involves the use of bioinformatics algorithms to predict potential peptide sequences from the full-length NY-BR-1 protein that are likely to bind to the HLA-A2 molecule. These prediction tools analyze the amino acid sequence for specific motifs that favor binding to the peptide-binding groove of the HLA-A2 allele.

Peptide Synthesis

Candidate peptides identified through in silico analysis are then chemically synthesized to a high purity for use in subsequent binding and T-cell assays.

HLA-A2 Peptide Binding Assay

The ability of the synthesized peptides to bind to the HLA-A2 molecule is experimentally verified using a peptide binding assay. A common method is the T2 cell-based assay. T2 cells are a human cell line that is deficient in TAP (transporter associated with antigen processing), resulting in low surface expression of HLA-A2 molecules. When a high-affinity peptide is added, it can stabilize the HLA-A2 molecules on the cell surface, leading to an increase in their expression which can be quantified by flow cytometry using an HLA-A2 specific antibody.

Detailed Protocol for T2 Cell Peptide Binding Assay:

-

Cell Culture: T2 cells are cultured in a suitable medium, for example, RPMI 1640 supplemented with 10% fetal bovine serum and antibiotics.

-

Peptide Incubation: T2 cells are washed and resuspended in a serum-free medium. The cells are then incubated with varying concentrations of the candidate peptides (typically ranging from 1 to 100 µM) overnight at 37°C in a humidified CO2 incubator. A known high-affinity HLA-A2 binding peptide is used as a positive control, and a non-binding peptide or no peptide serves as a negative control.

-

Staining: After incubation, the cells are washed to remove unbound peptides. The cells are then stained with a fluorescently labeled monoclonal antibody specific for HLA-A2 (e.g., clone BB7.2).

-

Flow Cytometry Analysis: The fluorescence intensity of the stained cells is measured using a flow cytometer. The mean fluorescence intensity (MFI) is calculated for each peptide concentration.

-

Data Analysis: The binding affinity is often expressed as the concentration of peptide required to achieve 50% of the maximum fluorescence intensity (IC50) or as a fold increase in MFI compared to the negative control.

In Vitro T-Cell Stimulation and Expansion

To assess the immunogenicity of the candidate peptides, peripheral blood mononuclear cells (PBMCs) from healthy HLA-A2 positive donors are stimulated with the peptides. This process involves co-culturing the PBMCs with antigen-presenting cells (APCs), such as dendritic cells, that have been pulsed with the peptides. The T-cells that recognize the peptide-HLA complex will then proliferate and differentiate into effector cells.

Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method used to quantify the number of cytokine-secreting T-cells, typically those producing interferon-gamma (IFN-γ), upon recognition of their specific epitope.

Detailed Protocol for IFN-γ ELISpot Assay:

-

Plate Coating: A 96-well ELISpot plate is coated with a capture antibody specific for IFN-γ and incubated overnight at 4°C.

-

Cell Plating: The plate is washed and blocked. Stimulated T-cells are then added to the wells along with peptide-pulsed APCs. A positive control (e.g., phytohemagglutinin) and a negative control (no peptide) are included.

-

Incubation: The plate is incubated for 18-24 hours at 37°C in a humidified CO2 incubator, allowing the T-cells to secrete IFN-γ, which is captured by the antibody on the plate surface.

-

Detection: The cells are removed, and a biotinylated detection antibody specific for IFN-γ is added to the wells. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

-

Spot Development: A substrate solution is added, which is converted by the enzyme into an insoluble colored precipitate at the site of cytokine secretion, forming a "spot".

-

Analysis: The spots are counted using an automated ELISpot reader. The results are expressed as the number of spot-forming units (SFU) per million cells.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS is another powerful technique to detect and quantify cytokine-producing T-cells at a single-cell level. It allows for the simultaneous analysis of cell surface markers and intracellular cytokines, providing a more detailed characterization of the responding T-cell population.

Detailed Protocol for Intracellular Cytokine Staining:

-

T-Cell Restimulation: T-cells are restimulated with the specific peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for several hours. This inhibitor blocks the secretion of cytokines, causing them to accumulate inside the cell.

-

Surface Staining: The cells are then stained with fluorescently labeled antibodies against cell surface markers, such as CD8, to identify the cytotoxic T-cell population.

-

Fixation and Permeabilization: The cells are fixed to preserve their structure and then permeabilized to allow antibodies to enter the cell.

-

Intracellular Staining: A fluorescently labeled antibody specific for the cytokine of interest (e.g., IFN-γ) is added to the permeabilized cells.

-

Flow Cytometry Analysis: The cells are analyzed using a flow cytometer to determine the percentage of CD8+ T-cells that are positive for the intracellular cytokine.

Quantitative Data Summary

Table 1: HLA-A2 Binding Affinity of NY-BR-1 Peptides

| Peptide | Sequence | Binding Affinity (IC50, nM) | Reference |

| p904 | Not Publicly Available | Data Not Available | |

| p158-167 | LLFLLPILVL | Data Not Available | |

| p960-968 | YLMWITQCF | Data Not Available |

Table 2: T-Cell Response to NY-BR-1 Peptides (ELISpot Assay)

| Peptide | Donor ID | Spot Forming Units (SFU) per 10^6 Cells | Reference |

| p904 | HLA-A2+ | Data Not Available | |

| p158-167 | HLA-A2+ | Data Not Available | |

| p960-968 | HLA-A2+ | Data Not Available |

Table 3: T-Cell Response to NY-BR-1 Peptides (Intracellular Cytokine Staining)

| Peptide | Donor ID | % of IFN-γ+ in CD8+ T-cells | Reference |

| p904 | HLA-A2+ | Data Not Available | |

| p158-167 | HLA-A2+ | Data Not Available | |

| p960-968 | HLA-A2+ | Data Not Available |

Visualizing Experimental Workflows and Potential Pathways

Experimental Workflow for Epitope Discovery

The following diagram illustrates the general workflow for the discovery and validation of T-cell epitopes.

Caption: Workflow for T-cell epitope discovery and validation.

Potential Signaling Context of NY-BR-1

The precise signaling pathway of NY-BR-1 is not yet fully elucidated. However, its identity as ANKRD30A, a protein containing ankyrin repeats, suggests a potential role as a transcription factor or a component of a larger protein complex that regulates gene expression.[1] Its expression has been correlated with the estrogen receptor (ER) status in breast cancer, hinting at a possible interplay with hormone signaling pathways. A hypothetical logical relationship is depicted below.

Caption: Hypothetical signaling context of NY-BR-1.

Conclusion

The identification of the NY-BR-1 p904 (A2) epitope, along with other HLA-A2 restricted peptides, represents a significant advancement in the development of targeted immunotherapies for breast cancer. The experimental protocols detailed in this guide provide a robust framework for the discovery and validation of such epitopes. Further research is warranted to fully characterize the p904 epitope, including the determination of its precise amino acid sequence and the collection of comprehensive quantitative data on its immunogenicity. A deeper understanding of the signaling pathways involving NY-BR-1 will also be crucial for optimizing therapeutic strategies that target this promising antigen.

References

- 1. NY-BR-1 protein expression in breast carcinoma: a mammary gland differentiation antigen as target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NY-BR-1 is a differentiation antigen of the mammary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recognition of breast cancer cells by CD8+ cytotoxic T-cell clones specific for NY-BR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of NY-BR-1 p904 (A2) Presentation by HLA-A2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms governing the presentation of the NY-BR-1 p904 (A2) epitope by the Human Leukocyte Antigen (HLA)-A2 molecule. The NY-BR-1 antigen, a promising target for breast cancer immunotherapy, is processed and presented to the immune system through the MHC class I pathway, leading to the recognition and elimination of tumor cells by cytotoxic T lymphocytes (CTLs). This document details the key steps of this process, from protein degradation to T-cell recognition, supported by experimental data and protocols.

The NY-BR-1 p904 (A2) Epitope

The NY-BR-1 p904 (A2) epitope is a specific peptide derived from the NY-BR-1 protein, a differentiation antigen expressed in the majority of breast tumors.[1][2] This nonameric peptide has been identified as a target for HLA-A2 restricted CTLs.[3][4]

Table 1: NY-BR-1 p904 (A2) Epitope Details

| Property | Description |

| Protein | NY-BR-1 (ANKRD30A) |

| Epitope | p904 |

| Amino Acid Sequence | LLFLLFYFV |

| HLA Restriction | HLA-A2 |

| Length | 9 amino acids |

The MHC Class I Antigen Processing and Presentation Pathway

The presentation of the NY-BR-1 p904 peptide on the cell surface by HLA-A2 is a multi-step process that occurs within the cell. This pathway ensures that endogenous antigens, such as those produced by tumor cells, are presented to the immune system for surveillance.

Proteasomal Degradation

The initial step in the generation of the p904 epitope is the degradation of the full-length NY-BR-1 protein in the cytosol. This process is primarily carried out by the proteasome, a large protein complex responsible for the degradation of intracellular proteins. Proteins targeted for proteasomal degradation are typically tagged with ubiquitin molecules. The proteasome cleaves the protein into smaller peptide fragments of varying lengths.

Peptide Translocation into the Endoplasmic Reticulum

The resulting peptide fragments, including a precursor to the p904 epitope, are then transported from the cytosol into the lumen of the endoplasmic reticulum (ER). This translocation is mediated by the Transporter associated with Antigen Processing (TAP). The TAP transporter is a heterodimeric protein complex that preferentially transports peptides of 8 to 16 amino acids in length.

Peptide Trimming by ER Aminopeptidases (ERAP)

Once inside the ER, the precursor peptides are often too long to bind optimally to MHC class I molecules. Endoplasmic reticulum aminopeptidases, such as ERAP1, are responsible for trimming the N-terminus of these peptides to the final epitope length of 8-11 amino acids. This trimming process is crucial for generating the precise p904 epitope (LLFLLFYFV) that can fit into the binding groove of the HLA-A2 molecule.

Peptide Loading onto HLA-A2

The final step within the ER is the loading of the trimmed p904 peptide onto the HLA-A2 molecule. This process is facilitated by the peptide-loading complex (PLC), a multi-protein chaperone system. The key components of the PLC include:

-

Calnexin and Calreticulin: Chaperones that assist in the proper folding of the HLA-A2 heavy chain.

-

β2-microglobulin (β2m): A light chain that associates with the HLA-A2 heavy chain to form a stable heterodimer.

-

Tapasin: A bridging molecule that links the HLA-A2/β2m dimer to the TAP transporter, facilitating the capture of peptides.

-

ERp57: A thiol oxidoreductase that plays a role in disulfide bond formation within the HLA-A2 molecule.

The PLC ensures that only peptides with a high affinity for the HLA-A2 binding groove are stably loaded.

T-Cell Recognition and Cytotoxicity

Once the stable HLA-A2/p904 complex is formed, it is transported to the cell surface. On the surface of the breast cancer cell, this complex can be recognized by the T-cell receptor (TCR) of a specific CD8+ cytotoxic T lymphocyte (CTL). This recognition event triggers the activation of the CTL, leading to the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis (programmed cell death) in the tumor cell.[3]

Experimental Data

The recognition of the NY-BR-1 p904 epitope by CTLs and the subsequent lysis of tumor cells have been demonstrated in several studies.

Table 2: Cytotoxicity of NY-BR-1 p904-Specific CTL Clones

| Effector Cells | Target Cells | Target Cell Treatment | Effector:Target Ratio | % Specific Lysis | Reference |

| p904-specific CTL clone | T2 cells | Pulsed with p904 peptide | 10:1 | ~55% | Wang et al., 2006 |

| p904-specific CTL clone | T2 cells | Pulsed with control peptide | 10:1 | ~5% | Wang et al., 2006 |

| p904-specific CTL clone | HTB-21 (NY-BR-1+, HLA-A2+) | - | 10:1 | ~40% | Wang et al., 2006 |

| p904-specific CTL clone | MCF-7 (NY-BR-1-, HLA-A2+) | - | 10:1 | ~5% | Wang et al., 2006 |

Note: The specific lysis percentages are approximate values based on graphical data from the cited publication.

Experimental Protocols

Generation of NY-BR-1 p904-Specific CTL Clones

Objective: To generate and expand CD8+ T-cell clones that are specific for the NY-BR-1 p904 peptide presented by HLA-A2.

Methodology:

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from HLA-A2 positive healthy donors or breast cancer patients by Ficoll-Hypaque density gradient centrifugation.

-

Generation of Dendritic Cells (DCs): Culture the adherent monocyte fraction of PBMCs in the presence of GM-CSF and IL-4 to differentiate them into immature DCs. Mature the DCs by adding a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2).

-

Peptide Pulsing: Pulse the mature DCs with the synthetic NY-BR-1 p904 (LLFLLFYFV) peptide at a concentration of 10 µg/mL for 2 hours at 37°C.

-

Co-culture with T-cells: Co-culture the peptide-pulsed DCs with autologous CD8+ T-cells.

-

CTL Expansion: Supplement the co-culture with IL-2 and IL-7 to promote the expansion of antigen-specific CTLs. Restimulate the T-cells weekly with peptide-pulsed DCs.

-

Cloning by Limiting Dilution: After several rounds of stimulation, clone the CTLs by limiting dilution in the presence of feeder cells, phytohemagglutinin (PHA), and IL-2.

-

Screening and Expansion of Clones: Screen the resulting T-cell clones for specific recognition of T2 cells pulsed with the p904 peptide using an IFN-γ ELISpot assay or intracellular cytokine staining. Expand the positive clones for further characterization.

HLA-A2 Binding Assay (T2 Cell Stabilization Assay)

Objective: To quantitatively assess the binding affinity of the NY-BR-1 p904 peptide to the HLA-A2 molecule.

Methodology:

-

Cell Culture: Culture T2 cells, which are deficient in TAP and therefore have low surface expression of HLA-A2, in RPMI 1640 medium supplemented with 10% fetal bovine serum.

-

Peptide Incubation: Wash the T2 cells and resuspend them in serum-free medium. Incubate the cells with varying concentrations of the NY-BR-1 p904 peptide (e.g., from 0.1 to 100 µM) for 16-18 hours at 37°C. Include a known high-affinity HLA-A2 binding peptide as a positive control and a no-peptide condition as a negative control.

-

Staining: After incubation, wash the cells to remove unbound peptide. Stain the cells with a fluorescently labeled anti-HLA-A2 monoclonal antibody (e.g., clone BB7.2-FITC) for 30 minutes on ice.

-

Flow Cytometry: Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI) of HLA-A2 staining.

-

Data Analysis: The increase in MFI correlates with the stabilization of HLA-A2 molecules on the cell surface due to peptide binding. The binding affinity can be expressed as the concentration of peptide required for half-maximal stabilization or by calculating a fluorescence index. A common metric is the IC50 value, which is the concentration of the peptide that inhibits the binding of a standard radiolabeled peptide by 50%. While a specific IC50 value for the LLFLLFYFV peptide could not be definitively sourced, peptides with IC50 values below 500 nM are generally considered good binders to MHC class I molecules.

Chromium-51 Release Assay for Cytotoxicity

Objective: To measure the ability of NY-BR-1 p904-specific CTLs to lyse target cells presenting the p904 epitope.

Methodology:

-

Target Cell Labeling: Label the target cells (e.g., T2 cells pulsed with p904 peptide or NY-BR-1+/HLA-A2+ tumor cells) with sodium chromate (⁵¹Cr) for 1-2 hours at 37°C. The ⁵¹Cr is taken up by viable cells.

-

Co-incubation: Wash the labeled target cells to remove excess ⁵¹Cr. Co-incubate the labeled target cells with the p904-specific CTLs at various effector-to-target (E:T) ratios in a 96-well plate for 4-6 hours at 37°C.

-

Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant from each well.

-

Measurement of Radioactivity: Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.

-

Calculation of Specific Lysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Experimental Release: ⁵¹Cr released from target cells co-incubated with CTLs.

-

Spontaneous Release: ⁵¹Cr released from target cells incubated with medium alone (represents baseline cell death).

-

Maximum Release: ⁵¹Cr released from target cells lysed with a detergent (e.g., Triton X-100).

-

Conclusion

The presentation of the NY-BR-1 p904 (A2) epitope by HLA-A2 is a complex and highly regulated process that is essential for the immune surveillance of breast cancer. A thorough understanding of this mechanism, from the initial processing of the NY-BR-1 protein to the final recognition by cytotoxic T lymphocytes, is critical for the development of effective T-cell-based immunotherapies. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate and target this important pathway in the fight against breast cancer.

References

- 1. Peptide binding to the most frequent HLA-A class I alleles measured by quantitative molecular binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CTLs are targeted to kill β cells in patients with type 1 diabetes through recognition of a glucose-regulated preproinsulin epitope - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

The Role of NY-BR-1 in Breast Cancer Pathogenesis: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NY-BR-1, also known as ANKRD30A, is a mammary gland differentiation antigen that has emerged as a significant molecule in the context of breast cancer. Its discovery through serological analysis of recombinant expression libraries (SEREX) has paved the way for investigating its role in tumor pathogenesis and its potential as a therapeutic target. This technical guide provides a comprehensive overview of the current understanding of NY-BR-1's involvement in breast cancer, with a focus on its expression, clinical significance, and putative functions. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of NY-BR-1.

Introduction: Discovery and Characteristics of NY-BR-1

NY-BR-1 was first identified by the SEREX method, which screens cDNA expression libraries from tumor tissues with patient sera to identify immunogenic tumor antigens. This technique led to the isolation of NY-BR-1 as a protein that elicits a humoral immune response in a subset of breast cancer patients.

Structurally, the NY-BR-1 gene is located on chromosome 10p11-p12 and is composed of 37 exons, encoding a protein with a predicted molecular weight of 150-160 kDa. It is classified as a mammary gland differentiation antigen due to its restricted expression in normal breast tissue and breast tumors.

Expression and Subcellular Localization of NY-BR-1

The expression of NY-BR-1 is predominantly restricted to the epithelial cells of the mammary gland. In breast tumors, its expression is frequently observed, although the reported percentages vary across studies.

Table 1: Expression of NY-BR-1 in Breast Cancer Subtypes and its Correlation with Clinicopathological Parameters

| Parameter | NY-BR-1 Expression Status | Correlation/Significance | Reference(s) |

| Tumor Grade | Higher in Grade 1 (82%) vs. Grade 2 (69%) and Grade 3 (46%) | Inverse correlation with tumor grade (P < 0.0001) | |

| Estrogen Receptor (ER) | More frequent in ER-positive tumors (70.1%) | Direct correlation with ER expression (P < 0.0001) | |

| HER2 Status | Lower in HER2-amplified tumors | Inverse correlation with HER2 amplification (P < 0.0001) | |

| EGFR Status | Lower in EGFR-expressing tumors | Inverse correlation with EGFR expression (P < 0.0001) | |

| Prognosis | Associated with better patient outcome | Significant association with improved survival (P = 0.015) |

The subcellular localization of NY-BR-1 has been shown to be in the cytoplasm, nucleus, and on the cell membrane. This transmembrane localization makes it a particularly attractive target for antibody-based therapies.

Putative Functions and Signaling Pathways

While the precise molecular function of NY-BR-1 is still under investigation, several lines of evidence suggest its involvement in key cellular processes.

Cell Cycle Regulation

Studies have indicated that NY-BR-1 may play a role in cell cycle control. Overexpression of NY-BR-1 has been associated with an arrest in the G1 phase of the cell cycle, suggesting a potential tumor-suppressive function by inhibiting cell proliferation. The exact mechanism of this G1 arrest is not yet fully elucidated but may involve the regulation of key G1/S transition proteins.

Caption: Hypothetical model of NY-BR-1's role in G1 phase arrest.

Interaction with Estrogen Receptor (ER) Signaling

The strong positive correlation between NY-BR-1 and ER expression suggests a potential interplay between these two pathways. While the direct nature of this interaction is yet to be fully elucidated, it is hypothesized that NY-BR-1 may be a downstream target of ER signaling or, conversely, may modulate ER activity. Given that ER signaling is a major driver of proliferation in a large subset of breast cancers, understanding its connection with NY-BR-1 is of paramount importance.

Caption: Postulated crosstalk between NY-BR-1 and ER signaling.

NY-BR-1 as a Therapeutic Target

The restricted expression of NY-BR-1 to the mammary gland and its presence on the cell surface of breast cancer cells make it an ideal candidate for targeted therapies.

Immunotherapy

-

T-cell based immunotherapy: NY-BR-1 is immunogenic and can elicit both humoral and cellular immune responses. Peptides derived from NY-BR-1 can be presented by HLA class I molecules on the surface of tumor cells, making them recognizable by cytotoxic T lymphocytes (CTLs). This provides a rationale for the development of peptide-based vaccines or adoptive T-cell therapies.

-

Antibody-based therapy: The transmembrane localization of NY-BR-1 allows for the development of monoclonal antibodies (mAbs) that can specifically target and kill cancer cells. These mAbs could function through antibody-dependent cell-mediated cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), or by delivering cytotoxic agents directly to the tumor.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study NY-BR-1.

Serological Analysis of Recombinant Expression Libraries (SEREX)

The SEREX technique was instrumental in the discovery of NY-BR-1.

Caption: Workflow for the SEREX technique.

Protocol Overview:

-

cDNA Library Construction: mRNA is extracted from a breast tumor specimen and reverse-transcribed into cDNA. This cDNA is then ligated into a bacteriophage expression vector (e.g., λZAP).

-

Library Screening: The cDNA library is used to infect E. coli, and the resulting phage plaques are transferred to nitrocellulose membranes. These membranes are then incubated with diluted serum from the same breast cancer patient.

-

Detection and Isolation: Plaques that are recognized by the patient's antibodies are detected using an enzyme-conjugated secondary antibody. These positive clones are then isolated and purified.

-

Antigen Identification: The cDNA inserts from the positive clones are sequenced to identify the corresponding gene, in this case, NY-BR-1.

Immunohistochemistry (IHC)

IHC is a crucial technique for examining the expression and localization of NY-BR-1 in tissue samples.

Table 2: General Protocol for NY-BR-1 Immunohistochemistry

| Step | Description |

| Tissue Preparation | Formalin-fixed, paraffin-embedded (FFPE) breast tissue sections (4-5 µm) are deparaffinized and rehydrated. |

| Antigen Retrieval | Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0). |

| Blocking | Endogenous peroxidase activity is blocked with 3% hydrogen peroxide. Non-specific antibody binding is blocked with a protein block solution (e.g., serum from the secondary antibody host). |

| Primary Antibody Incubation | Sections are incubated with a primary antibody specific for NY-BR-1 (e.g., a monoclonal antibody) overnight at 4°C. The optimal dilution needs to be determined empirically. |

| Secondary Antibody Incubation | After washing, sections are incubated with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. |

| Detection | The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate. |

| Counterstaining | Sections are counterstained with hematoxylin to visualize cell nuclei. |

| Dehydration and Mounting | Sections are dehydrated through a series of alcohol and xylene washes and mounted with a permanent mounting medium. |

| Analysis | The staining intensity and percentage of positive tumor cells are evaluated by a pathologist. |

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to quantify the mRNA expression levels of NY-BR-1 in cell lines and tissue samples.

Table 3: General Protocol for NY-BR-1 qRT-PCR

| Step | Description |

| RNA Extraction | Total RNA is extracted from cells or tissues using a commercial kit (e.g., RNeasy Kit, Qiagen). |

| RNA Quality Control | The concentration and purity of the RNA are determined by spectrophotometry (A260/A280 ratio). RNA integrity is assessed by gel electrophoresis. |

| cDNA Synthesis | First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers. |

| Primer Design | Primers specific for the NY-BR-1 gene are designed to amplify a product of 100-200 bp. A housekeeping gene (e.g., GAPDH, ACTB) is used as an internal control. |

| Real-Time PCR | The PCR reaction is performed in a real-time PCR system using a SYBR Green or TaqMan-based detection method. |

| Data Analysis | The relative expression of NY-BR-1 is calculated using the ΔΔCt method, normalizing the expression to the housekeeping gene. |

Western Blotting

Western blotting is employed to detect and quantify the NY-BR-1 protein in cell lysates.

Table 4: General Protocol for NY-BR-1 Western Blotting

| Step | Description |

| Protein Extraction | Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors. |

| Protein Quantification | The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay). |

| SDS-PAGE | Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). |

| Protein Transfer | The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. |

| Blocking | The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. |

| Primary Antibody Incubation | The membrane is incubated with a primary antibody specific for NY-BR-1 overnight at 4°C. |

| Secondary Antibody Incubation | After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody. |

| Detection | The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. |

| Analysis | The intensity of the bands is quantified using densitometry software. A loading control (e.g., β-actin, GAPDH) is used to normalize the data. |

Future Directions and Conclusion

NY-BR-1 holds considerable promise as a biomarker and therapeutic target in breast cancer. Its association with a more favorable prognosis and ER-positive tumors suggests a role in less aggressive disease. However, many aspects of its function and regulation remain to be elucidated. Future research should focus on:

-

Delineating the precise molecular mechanisms by which NY-BR-1 influences cell cycle progression.

-

Identifying the direct interaction partners of NY-BR-1 to better understand its role in cellular signaling.

-

Investigating the regulatory mechanisms governing NY-BR-1 expression, including its potential regulation by the estrogen receptor.

-

Conducting preclinical and clinical studies to evaluate the efficacy of NY-BR-1-targeted therapies.

Expression Profile of NY-BR-1 in Breast Cancer Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expression profile of New York-Breast-1 (NY-BR-1), also known as B7-H4 or VTCN1, across different molecular subtypes of breast cancer. This document summarizes quantitative expression data, details relevant experimental methodologies, and visualizes associated signaling pathways to support ongoing research and therapeutic development.

Introduction

NY-BR-1 is a transmembrane protein and a member of the B7 family of immune checkpoint molecules.[1] Initially identified through serological analysis of recombinant expression libraries (SEREX), NY-BR-1 has emerged as a differentiation antigen of the mammary gland.[2][3] Its expression is largely restricted to normal and neoplastic breast epithelium, making it an attractive target for diagnostic and therapeutic applications in breast cancer.[4] Understanding its differential expression across breast cancer subtypes is crucial for the development of targeted therapies.

Breast cancer is a heterogeneous disease classified into four main molecular subtypes based on the expression of the estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2): Luminal A (ER+/PR+, HER2-), Luminal B (ER+/PR+, HER2+ or high Ki-67), HER2-enriched (ER-/PR-, HER2+), and Triple-Negative Breast Cancer (TNBC) (ER-/PR-, HER2-).[5]

Quantitative Expression of NY-BR-1 Across Breast Cancer Subtypes

NY-BR-1 expression varies significantly across the different molecular subtypes of breast cancer. Generally, its expression is more prevalent in hormone receptor-positive subtypes and is inversely correlated with tumor grade and HER2 status.

Table 1: NY-BR-1 Protein Expression (Immunohistochemistry) in Breast Cancer Subtypes

| Breast Cancer Subtype | NY-BR-1 Positivity (%) | Key Characteristics of NY-BR-1 Expression | References |

| Luminal A (ER+/PR+, HER2-) | High | Expression is strongly correlated with ER-positive status (70.1% of ER-positive tumors are NY-BR-1 positive). More frequently expressed in lower-grade (Grade 1: 82%) tumors. | |

| Luminal B (ER+/PR+, HER2+/-) | Moderate to High | Expression is associated with ER positivity but may be lower than in Luminal A due to higher tumor grade. | |

| HER2-Enriched (ER-/PR-, HER2+) | Low to Moderate | Inversely correlated with HER2 amplification (65% of tumors without HER2 amplification express NY-BR-1). | |

| Triple-Negative (TNBC) | Low to Moderate | Expression is generally lower compared to luminal subtypes. One study reported B7-H4 (NY-BR-1) expression in up to 90.8% of TNBC cases, suggesting variability within this subtype. |

Table 2: NY-BR-1 (VTCN1) mRNA Expression in Breast Cancer Subtypes

| Breast Cancer Subtype | Relative mRNA Expression Level | Data Source | References |

| Luminal A | Highest | TCGA Pan-Cancer Atlas | |

| Luminal B | High | TCGA Pan-Cancer Atlas | |

| HER2-Enriched | Lower | TCGA Pan-Cancer Atlas | |

| Basal-like (TNBC) | Lowest | TCGA Pan-Cancer Atlas |

Note: In silico analyses of The Cancer Genome Atlas (TCGA) data show the highest mRNA expression of ANKRD30A (the gene encoding NY-BR-1) in breast invasive carcinoma, with expression not significantly correlating with tumor stage or subtype in that particular analysis.

Experimental Protocols

Accurate determination of NY-BR-1 expression requires standardized and validated experimental protocols. Below are detailed methodologies for key experiments.

Immunohistochemistry (IHC) Protocol for NY-BR-1

This protocol is a composite based on commonly cited methodologies for NY-BR-1 detection in formalin-fixed, paraffin-embedded (FFPE) breast cancer tissues.

-

Tissue Preparation:

-

Fix fresh tissue in 10% neutral buffered formalin for 6-24 hours.

-

Process tissue through graded alcohols and xylene, and embed in paraffin wax.

-

Cut 4-µm thick sections and mount on charged slides.

-

-

Deparaffinization and Rehydration:

-

Incubate slides in xylene (2 x 5 minutes).

-

Rehydrate through graded ethanol (100%, 95%, 70%) for 3 minutes each, followed by a rinse in distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER).

-

Immerse slides in a staining container with 10 mM citrate buffer (pH 6.0).

-

Heat at 95-100°C for 20-30 minutes (e.g., using a steamer or water bath).

-

Allow slides to cool to room temperature for 20 minutes.

-

Alternatively, for automated systems like the Ventana Benchmark, use the provided cell conditioning solution (e.g., CC1) with a standard heating protocol.

-

-

Immunostaining:

-

Rinse slides in phosphate-buffered saline (PBS) or Tris-buffered saline (TBS).

-

Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 10 minutes.

-

Rinse with buffer.

-

Apply a protein block (e.g., 10% normal goat serum) for 30 minutes to reduce non-specific binding.

-

Incubate with the primary antibody (e.g., monoclonal anti-NY-BR-1) at an optimized dilution overnight at 4°C in a humidified chamber.

-

Rinse with buffer.

-

Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.

-

Rinse with buffer.

-

Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.

-

Rinse with buffer.

-

-

Detection and Counterstaining:

-

Apply 3,3'-diaminobenzidine (DAB) substrate-chromogen solution and monitor for color development (typically 1-5 minutes).

-

Rinse with distilled water to stop the reaction.

-

Counterstain with hematoxylin for 1-2 minutes.

-

"Blue" the sections in running tap water or a bluing agent.

-

-

Dehydration and Mounting:

-

Dehydrate slides through graded alcohols and clear in xylene.

-

Coverslip with a permanent mounting medium.

-

-

Scoring:

-

Percentage of Positive Cells: Determine the percentage of tumor cells showing positive cytoplasmic and/or nuclear staining (e.g., 0%, <5%, 5-10%, etc.).

-

H-Score: Calculate an H-score by summing the percentage of cells at each staining intensity level multiplied by the corresponding intensity score (0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong). H-score = [% cells at 1+] x 1 + [% cells at 2+] x 2 + [% cells at 3+] x 3. The final score ranges from 0 to 300.

-

dot

Caption: Immunohistochemistry (IHC) workflow for NY-BR-1 detection.

Real-Time Quantitative PCR (RT-qPCR) Protocol for NY-BR-1

This protocol outlines the general steps for quantifying NY-BR-1 (VTCN1) mRNA expression.

-

RNA Extraction:

-

Isolate total RNA from fresh-frozen tissue samples or cell lines using a TRIzol-based method or a commercial RNA isolation kit.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and check integrity via gel electrophoresis or a bioanalyzer.

-

-

cDNA Synthesis:

-

Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

-

Real-Time PCR:

-

Prepare the reaction mixture containing:

-

SYBR Green Master Mix or TaqMan probe-based master mix.

-

Forward and reverse primers for VTCN1 (and a reference gene like GAPDH or ACTB).

-

cDNA template.

-

Nuclease-free water.

-

-

Run the reaction on a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Include a melt curve analysis at the end if using SYBR Green to ensure product specificity.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for VTCN1 and the reference gene in each sample.

-

Calculate the relative expression of VTCN1 using the delta-delta Ct (ΔΔCt) method, normalizing to the reference gene and a control sample.

-

Signaling Pathways and Functional Relationships

The precise signaling pathways regulated by NY-BR-1 are still under investigation. However, current evidence points to its role as an immune checkpoint inhibitor and its regulation by oncogenic pathways.

NY-BR-1 as a T-Cell Co-inhibitor

NY-BR-1 functions as a negative regulator of T-cell activation, proliferation, and cytokine production. Its expression on tumor cells is thought to contribute to an immunosuppressive tumor microenvironment. This is characterized by reduced infiltration of cytotoxic CD8+ T cells. The receptor for NY-BR-1 on T-cells has not yet been definitively identified.

Regulation of NY-BR-1 Expression

The expression of NY-BR-1 (B7-H4) in breast cancer cells has been linked to the PI3K/mTOR/p70S6K signaling pathway . This pathway is frequently hyperactivated in breast cancer and controls cell growth, proliferation, and survival. Activation of this pathway may lead to increased transcription and translation of NY-BR-1, contributing to immune evasion.

dot

Caption: Proposed regulation and function of NY-BR-1 in breast cancer.

Conclusion

NY-BR-1 exhibits a differential expression profile across breast cancer subtypes, with higher expression generally observed in luminal, ER-positive cancers and lower expression in more aggressive, higher-grade subtypes like TNBC and HER2-enriched cancers. This expression pattern, combined with its role as an immune checkpoint inhibitor, underscores its potential as a valuable biomarker and a promising target for novel immunotherapies, particularly in specific patient populations. The methodologies and data presented in this guide provide a foundation for further research into the clinical utility of NY-BR-1 in breast cancer.

References

- 1. The loss of B7-H4 expression in breast cancer cells escaping from T cell cytotoxicity contributes to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The differentiation antigen NY-BR-1 is a potential target for antibody-based therapies in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NY-BR-1 is a differentiation antigen of the mammary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NY-BR-1 protein expression in breast carcinoma: a mammary gland differentiation antigen as target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Subtypes of Breast Cancer - Breast Cancer - NCBI Bookshelf [ncbi.nlm.nih.gov]

Humoral and Cellular Immunity to NY-BR-1 in Cancer Patients: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NY-BR-1, a breast differentiation antigen, has emerged as a compelling target for cancer immunotherapy due to its restricted expression in normal tissues and frequent overexpression in breast carcinomas. Discovered through serological analysis of recombinant expression libraries (SEREX), the immune system's ability to recognize and mount responses against NY-BR-1 has been a subject of intensive research. This technical guide provides a comprehensive overview of the humoral and cellular immune responses to NY-BR-1 in cancer patients, with a focus on quantitative data, detailed experimental protocols, and the underlying immunological pathways.

Humoral Immunity to NY-BR-1

The initial identification of NY-BR-1 stemmed from the detection of specific antibodies in the serum of a breast cancer patient, highlighting the existence of a spontaneous humoral immune response to this antigen. Subsequent studies have further characterized this response.

Quantitative Analysis of Anti-NY-BR-1 Antibodies

The presence and levels of anti-NY-BR-1 IgG antibodies in cancer patients are typically assessed by Enzyme-Linked Immunosorbent Assay (ELISA). A study investigating Egyptian breast cancer patients provided quantitative data on the levels of these antibodies, correlating them with various clinicopathological features.[1][2]

| Patient Group | Number of Patients | Mean Anti-NY-BR-1 IgG O.D. ± SD |

| Malignant Breast Cancer | 40 | 0.48 ± 0.22 |

| Benign Breast Lesions | 10 | 0.25 ± 0.07 |

| Healthy Controls | 10 | 0.21 ± 0.05 |

Table 1: Anti-NY-BR-1 IgG Levels in Different Patient Cohorts. Optical Density (O.D.) values were measured by ELISA. A statistically significant increase in anti-NY-BR-1 IgG was observed in the malignant breast cancer group compared to the benign and healthy control groups.[1][2]

Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-NY-BR-1 IgG

This protocol outlines the key steps for detecting anti-NY-BR-1 IgG in patient serum.

-

Antigen Coating: Recombinant NY-BR-1 protein is diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and added to the wells of a 96-well microplate. The plate is incubated overnight at 4°C to allow the antigen to adhere to the well surface.

-

Blocking: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigen. A blocking buffer (e.g., PBS with 1% BSA) is then added to each well and incubated for 1-2 hours at room temperature to prevent non-specific binding of antibodies.

-

Serum Incubation: Patient serum samples, diluted in blocking buffer, are added to the wells. A negative control (serum from a healthy donor) and a positive control (if available) are included. The plate is incubated for 1-2 hours at room temperature.

-

Secondary Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody that specifically binds to human IgG is added to each well and incubated for 1 hour at room temperature.

-

Detection: The plate is washed again, and a substrate solution (e.g., TMB) is added. The HRP enzyme catalyzes a color change.

-

Measurement: The reaction is stopped with a stop solution (e.g., sulfuric acid), and the optical density (OD) is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

Figure 1: Workflow for the detection of anti-NY-BR-1 IgG by ELISA.

Cellular Immunity to NY-BR-1

In addition to humoral immunity, NY-BR-1 can also elicit a cellular immune response, primarily mediated by T lymphocytes. This response is crucial for the direct recognition and elimination of tumor cells expressing the antigen.

T-Cell Recognition of NY-BR-1 Peptides

CD8+ cytotoxic T lymphocytes (CTLs) recognize short peptides derived from NY-BR-1 presented on the surface of cancer cells by Major Histocompatibility Complex (MHC) class I molecules. Several HLA-A2 restricted epitopes of NY-BR-1 have been identified and shown to be recognized by T-cells from breast cancer patients.

Quantitative Analysis of NY-BR-1-Specific T-Cells

The frequency of NY-BR-1-specific T-cells can be quantified using techniques such as the Enzyme-Linked Immunospot (ELISpot) assay and intracellular cytokine staining (ICS) followed by flow cytometry.

| Patient ID | Peptide Stimulant | IFN-γ Secreting Cells (per 10^5 PBMC) |

| BC-1 | p904 | ~120 |

| BC-1 | Irrelevant Peptide | <10 |

| BC-4 | p904 | ~80 |

| BC-4 | Irrelevant Peptide | <10 |

Table 2: ELISpot Analysis of NY-BR-1-Specific CD8+ T-Cell Responses. Peripheral blood mononuclear cells (PBMCs) from two HLA-A2+ breast cancer patients were stimulated with the NY-BR-1 p904 peptide. The number of IFN-γ secreting cells was quantified.[3]

Experimental Protocol: ELISpot Assay for IFN-γ Secretion

This protocol describes the general steps for an ELISpot assay to detect NY-BR-1-specific T-cells.

-

Plate Coating: A 96-well plate pre-coated with an anti-IFN-γ capture antibody is used.

-

Cell Plating: Peripheral blood mononuclear cells (PBMCs) from the patient are added to the wells.

-

Stimulation: Cells are stimulated with a specific NY-BR-1 peptide (e.g., p904) or a control peptide. A positive control (e.g., phytohemagglutinin) and a negative control (no peptide) are also included.

-

Incubation: The plate is incubated for 18-24 hours in a humidified 37°C CO2 incubator to allow for cytokine secretion.

-

Detection: After incubation, the cells are washed away, and a biotinylated anti-IFN-γ detection antibody is added. This is followed by the addition of a streptavidin-alkaline phosphatase conjugate.

-

Spot Development: A substrate is added, which is converted by the enzyme into an insoluble colored precipitate, forming a "spot" at the location of each cytokine-secreting cell.

-

Analysis: The plate is washed and dried, and the spots are counted using an automated ELISpot reader.

References

A Technical Guide to the Natural Processing and Presentation of the NY-BR-1 p904 Epitope

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural processing and presentation of the NY-BR-1 p904 epitope, a key tumor-associated antigen in breast cancer. This document details the cellular mechanisms involved, presents available quantitative data, outlines experimental protocols for its study, and visualizes the relevant biological pathways and workflows.

Introduction to NY-BR-1 and the p904 Epitope

NY-BR-1 (also known as ANKRD30A) is a breast cancer differentiation antigen expressed in a high percentage of breast tumors.[1][2] Its restricted expression in normal tissues, primarily the testis and breast, makes it an attractive target for cancer immunotherapy.[3][4] The NY-BR-1 p904 epitope is a specific peptide derived from the NY-BR-1 protein that is presented on the surface of tumor cells by the Major Histocompatibility Complex (MHC) class I molecule, HLA-A2.[1] This presentation allows for recognition by CD8+ cytotoxic T-lymphocytes (CTLs), which can then elicit an anti-tumor immune response. Studies have confirmed that the p904 epitope is efficiently processed and presented endogenously by tumor cells, making it a promising candidate for the development of peptide-based vaccines and other T-cell-based immunotherapies.

The MHC Class I Antigen Presentation Pathway of NY-BR-1 p904

The presentation of the NY-BR-1 p904 epitope on the cell surface is the culmination of a series of intracellular events known as the MHC class I antigen processing and presentation pathway. This pathway ensures that endogenous antigens, such as tumor-associated antigens, are surveyed by the immune system.

References

The Clinical Relevance of NY-BR-1 Expression in Breast Cancer Prognosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NY-BR-1, also known as ANKRD30A, is a breast differentiation antigen that has garnered significant interest as a potential prognostic biomarker and therapeutic target in breast cancer.[1][2][3] Its expression is largely restricted to the mammary gland, making it an attractive candidate for targeted therapies. This technical guide provides a comprehensive overview of the clinical relevance of NY-BR-1 expression in breast cancer prognosis, detailing its association with clinicopathological features, patient outcomes, and its putative role in cellular signaling pathways. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working in the field of oncology and breast cancer research.

Data Presentation: Quantitative Analysis of NY-BR-1 Expression

The expression of NY-BR-1 in breast cancer is heterogeneous and correlates with several key clinicopathological parameters. The following tables summarize the quantitative data from various studies, providing a clear comparison of NY-BR-1 expression across different breast cancer subtypes and its association with prognostic indicators.

Table 1: NY-BR-1 Expression in Different Histological Subtypes of Breast Cancer

| Histological Subtype | Number of Cases (n) | NY-BR-1 Positive Cases (%) | Reference |

| Invasive Ductal Carcinoma | 1444 | 61.1 | [4] |

| Invasive Lobular Carcinoma | Not Specified | 73.8 | [4] |

| Ductal Carcinoma in Situ (DCIS) | Not Specified | 78.6 | |

| Lobular Carcinoma in Situ (LCIS) | Not Specified | 100 |

Table 2: Correlation of NY-BR-1 Expression with Clinicopathological Parameters

| Clinicopathological Parameter | Correlation with NY-BR-1 Expression | P-value | Reference |

| Tumor Grade | |||

| Grade 1 | Higher Expression (82%) | < 0.0001 | |

| Grade 2 | Moderate Expression (69%) | < 0.0001 | |

| Grade 3 | Lower Expression (46%) | < 0.0001 | |

| Estrogen Receptor (ER) Status | |||

| ER Positive | Positive Correlation | < 0.0001 | |

| ER Negative | Negative Correlation | < 0.0001 | |

| Progesterone Receptor (PR) Status | Positive Correlation | Not Specified | |

| HER2 Status | Inverse Correlation | < 0.0001 | |

| Lymph Node Status | |||

| Node Negative | Higher Expression | < 0.05 | Not Specified |

| Node Positive | Lower Expression | < 0.05 | Not Specified |

| Tumor Stage | Positive Correlation with Lower Stage | 0.008 | Not Specified |

Table 3: Prognostic Significance of NY-BR-1 Expression

| Prognostic Outcome | Association with High NY-BR-1 Expression | P-value | Reference |

| Overall Survival | Better Patient Outcome | 0.015 |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of NY-BR-1 expression. This section outlines the key experimental protocols cited in the literature.

Immunohistochemistry (IHC) for NY-BR-1 Detection

Objective: To detect the presence and localization of NY-BR-1 protein in formalin-fixed, paraffin-embedded (FFPE) breast cancer tissue sections.

Materials:

-

FFPE breast cancer tissue sections (4-5 µm)

-

Monoclonal anti-NY-BR-1 antibody

-

Ventana Benchmark automated stainer (or equivalent)

-

Antigen retrieval solution (e.g., Cell Conditioning 1, Ventana)

-

Endogenous peroxidase blocking kit

-

Detection kit (e.g., iView DAB Detection Kit, Ventana)

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using an automated stainer with a standard protocol (e.g., heating with Cell Conditioning 1 solution).

-

Endogenous Peroxidase Blocking: Block endogenous peroxidase activity according to the manufacturer's instructions.

-

Primary Antibody Incubation: Incubate the slides with the primary anti-NY-BR-1 monoclonal antibody at the optimal dilution and incubation time, as determined by titration experiments.

-

Detection: Utilize a polymer-based detection system (e.g., iView DAB Detection Kit) to visualize the antigen-antibody complex.

-

Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and mount with a permanent mounting medium.

Scoring:

-

Percentage of Positive Cells: The percentage of tumor cells showing positive cytoplasmic and/or nuclear staining is determined. A threshold for positivity is typically set (e.g., ≥5% positive cells).

-

Staining Intensity: The intensity of staining can be scored as weak, moderate, or strong.

Quantitative Real-Time PCR (qRT-PCR) for NY-BR-1 mRNA Quantification

Objective: To quantify the relative expression level of NY-BR-1 mRNA in breast cancer cell lines or tissues.

Materials:

-

Breast cancer cells or fresh-frozen tissue

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)

-

NY-BR-1 specific primers and probe (TaqMan or SYBR Green)

-

Housekeeping gene primers and probe (e.g., GAPDH, ACTB)

-

Real-time PCR system

Procedure:

-

RNA Extraction: Isolate total RNA from cell pellets or homogenized tissue using a commercial kit according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Set up the real-time PCR reaction with NY-BR-1 specific primers/probe, a housekeeping gene for normalization, and cDNA template.

-

Thermal Cycling: Perform the PCR reaction on a real-time PCR instrument with appropriate cycling conditions.

-

Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative expression of NY-BR-1 mRNA, normalized to the housekeeping gene.

Western Blotting for NY-BR-1 Protein Detection

Objective: To detect and semi-quantify the expression of NY-BR-1 protein in breast cancer cell lysates or tissue extracts.

Materials:

-

Breast cancer cells or fresh-frozen tissue

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary anti-NY-BR-1 antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells or homogenized tissue in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein extract.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary anti-NY-BR-1 antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the bands can be quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Molecular Interactions

The precise molecular function and signaling pathways involving NY-BR-1 are still under investigation. However, several lines of evidence suggest its involvement in key cellular processes.

Putative Role in Cell Cycle and Mitosis

One study has identified the tubulin beta-4B chain as a potential interaction partner of NY-BR-1. This interaction suggests a possible role for NY-BR-1 in the regulation of microtubule dynamics, which are crucial for mitosis and cell cycle progression. Further research is needed to validate this interaction and elucidate the specific mechanisms by which NY-BR-1 may influence these processes.

Involvement in TP53 and TNF Signaling Pathways

In the context of neoadjuvant chemotherapy, NY-BR-1 has been linked to the TP53 and TNF signaling pathways . [Not Specified] The expression of NY-BR-1 was distinguished in the non-responsive/progressive disease group, suggesting its potential involvement in pathways that confer resistance to chemotherapy. The interplay between NY-BR-1 and these critical signaling pathways warrants further investigation to understand its role in treatment response.

Correlation with Hormone Receptor Signaling

Multiple studies have demonstrated a strong positive correlation between the expression of NY-BR-1 and the estrogen receptor (ER) and progesterone receptor (PR) . This suggests a potential link between NY-BR-1 and hormone receptor signaling pathways. In silico analysis has predicted potential transcription factor binding sites in the promoter region of the NY-BR-1 gene, hinting at possible transcriptional regulation by hormone-related factors. However, the direct regulatory mechanisms and the functional consequences of this co-expression are yet to be fully elucidated.

Visualizations

Experimental Workflow for NY-BR-1 Immunohistochemistry

Caption: Workflow for NY-BR-1 protein detection by IHC.

Logical Relationship between NY-BR-1 Expression and Prognostic Factors in Breast Cancer

Caption: NY-BR-1 expression and its prognostic correlations.

Putative Signaling Interactions of NY-BR-1

Caption: Putative signaling interactions of NY-BR-1.

Conclusion

NY-BR-1 is a promising biomarker in breast cancer with significant clinical relevance. Its expression is strongly associated with favorable prognostic features, including lower tumor grade, positive hormone receptor status, and improved overall survival. The detailed experimental protocols provided in this guide offer a foundation for standardized and reproducible assessment of NY-BR-1 expression. While the precise molecular functions of NY-BR-1 are still being unraveled, its potential interactions with key cellular pathways involved in cell cycle regulation and treatment response highlight its importance as a subject of ongoing research. Further investigation into the signaling networks governed by NY-BR-1 will be critical for the development of novel therapeutic strategies targeting this breast differentiation antigen.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. NY-BR-1 is a differentiation antigen of the mammary gland - PubMed [pubmed.ncbi.nlm.nih.gov]